3-Bromo-N-(tert-butyl)benzenesulphonamide
Overview
Description
Synthesis Analysis
The synthesis of related bromo and tert-butyl containing compounds involves various strategies. For instance, N-bromo poly(styrene-co-divinylbenzene) sulphonamide acid is obtained from its sodium salt using a weak acid solution, indicating that bromo sulphonamides can be synthesized through halogenation of sulphonamide salts . Similarly, tert-butyl groups are introduced in the synthesis of various compounds, such as the reaction of tert-butyl amine with other reagents to form N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide . These methods suggest that the synthesis of "3-Bromo-N-(tert-butyl)benzenesulphonamide" could potentially involve the introduction of a tert-butyl group to a bromo-benzene sulphonamide precursor.
Molecular Structure Analysis
The molecular structure of compounds containing bromo and tert-butyl groups has been characterized using techniques such as X-ray diffraction and spectroscopy. For example, antipyrine derivatives with bromo substituents have been analyzed through X-ray structure characterization and Hirshfeld surface analysis . Similarly, the structure of N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide was elucidated using single-crystal X-ray diffraction . These studies indicate that "3-Bromo-N-(tert-butyl)benzenesulphonamide" would likely exhibit a well-defined crystalline structure, which could be analyzed using similar techniques.
Chemical Reactions Analysis
Bromo and tert-butyl containing compounds participate in various chemical reactions. N-bromo sulphonamides have been used as oxidizing agents and for the synthesis of aryl thiocyanates . The tert-butyl group is known to be a bulky, electron-donating group that can influence the reactivity of the molecule it is attached to, as seen in the synthesis of amino-substituted benzene derivatives . These findings suggest that "3-Bromo-N-(tert-butyl)benzenesulphonamide" could potentially be used in oxidation reactions or as an intermediate in the synthesis of other compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo and tert-butyl containing compounds have been studied. For instance, the stability of N-bromo sulphonamides in aqueous media of different acidities has been determined . The tert-butyl group's influence on the stability and reactivity of compounds has also been explored, as seen in the synthesis of N-tert-butanesulfinyl imines . These studies provide a foundation for understanding the properties of "3-Bromo-N-(tert-butyl)benzenesulphonamide," which may include stability under certain conditions and reactivity towards nucleophiles.
Scientific Research Applications
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Pharmaceutical Research
- Application : 3-Bromo-N-(tert-butyl)benzenesulphonamide is used as an intermediate in the preparation of benzamides .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : These benzamides are used as selective angiotensin II AT2 receptor agonists .
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Chemical Synthesis
- Application : Sulfonamides, such as 3-bromo-N-(tert-butyl)benzenesulphonamide, are used in the synthesis of various chemical compounds .
- Method : The compound is synthesized by the amidation reaction .
- Results : The structure of the title compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause eye irritation (H319) and may cause an allergic skin reaction (H317) . Precautionary measures include avoiding inhalation, swallowing, or contact with the compound, wearing protective gloves, goggles, and a protective mask during use, and avoiding contact with oxidants during storage .
properties
IUPAC Name |
3-bromo-N-tert-butylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-10(2,3)12-15(13,14)9-6-4-5-8(11)7-9/h4-7,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTQHWKZGFKXGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406589 | |
Record name | 3-Bromo-N-tert-butylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-(tert-butyl)benzenesulphonamide | |
CAS RN |
308283-47-8 | |
Record name | 3-Bromo-N-tert-butylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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